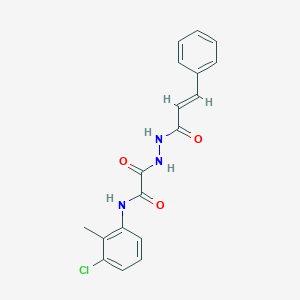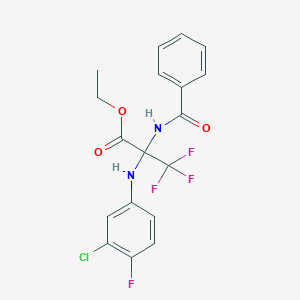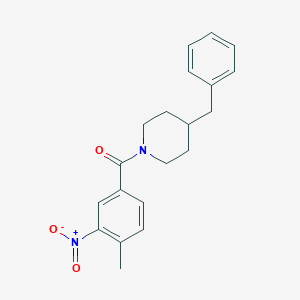![molecular formula C23H12I2O2S2 B393254 2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol](/img/structure/B393254.png)
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol is a complex organic compound that features a unique structure combining benzothiophene and pyran moieties
Preparation Methods
The synthesis of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the pyran ring. The final steps involve iodination and phenol formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The diiodo groups in the compound make it susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can replace the iodine atoms with other functional groups.
Scientific Research Applications
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: In the field of organic electronics, this compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol include other benzothiophene and pyran derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
- 6,6-dimethyl-6H-di 1benzothieno[3,2-b:2,3-e]pyran : This compound has a similar core structure but differs in its methyl groups and lacks the diiodo and phenol functionalities.
- 1Benzothieno3,2-bbenzothiophene-based dyes : These dyes exhibit unique photophysical properties and are used in organic electronics .
The uniqueness of 2-(6H-di1
Properties
Molecular Formula |
C23H12I2O2S2 |
|---|---|
Molecular Weight |
638.3g/mol |
IUPAC Name |
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol |
InChI |
InChI=1S/C23H12I2O2S2/c24-11-9-14(19(26)15(25)10-11)18-22-20(12-5-1-3-7-16(12)28-22)27-21-13-6-2-4-8-17(13)29-23(18)21/h1-10,18,26H |
InChI Key |
IEHGCLSOBBVROH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393171.png)
![3-[({4-nitrophenyl}acetyl)hydrazono]-N-(3-pyridinyl)butanamide](/img/structure/B393172.png)
![2-(3-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B393177.png)
![N-(2-methoxybenzyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B393179.png)

![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B393182.png)
![2-[3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B393184.png)

![METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE](/img/structure/B393187.png)
![2-(4-chlorophenoxy)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B393189.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B393191.png)
![2-[3-sec-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B393192.png)

![4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE](/img/structure/B393195.png)
